6-hydroxy-2H-pyran-3(6H)-one

Catalog No.
S1900220
CAS No.
35436-57-8
M.F
C5H6O3
M. Wt
114.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-hydroxy-2H-pyran-3(6H)-one

Avoid hazardous in situ oxidation of furfuryl alcohol which leads to aldol byproducts and hydrolysis. 6-Hydroxy-2H-pyran-3(6H)-one is the stable, preformed Achmatowicz product for direct synthesis. Supplied at ≥97% purity, stable under inert atmosphere. Key advantages:

  • Direct oxidation to pyromeconic acid, avoiding extra protection-deprotection steps.
  • Ru-catalyzed isomerization yields >80% for asymmetric total synthesis of (S,S)-muricatacin.
  • Enables specific O-glycoside linkages for stereoisomeric pentoses.

CAS Number

35436-57-8

Product Name

6-hydroxy-2H-pyran-3(6H)-one

IUPAC Name

2-hydroxy-2H-pyran-5-one

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-2,5,7H,3H2

InChI Key

BOABLGZTHBBHPW-UHFFFAOYSA-N

SMILES

C1C(=O)C=CC(O1)O

Canonical SMILES

C1C(=O)C=CC(O1)O

The exact mass of the compound 6-hydroxy-2H-pyran-3(6H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6-Hydroxy-2H-pyran-3(6H)-one, 6-Hydroxy-3-oxo-3,6-dihydro-2H-pyran, 3,6-Dihydro-6-hydroxy-2H-pyran-3-one, 6-Hydroxy-3-pyranone, Achmatowicz rearrangement product of furfuryl alcohol

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

6-Hydroxy-2H-pyran-3(6H)-one (CAS 35436-57-8) is a highly functionalized pyranulose derivative and the classic Achmatowicz rearrangement product of furfuryl alcohol. As a versatile cyclic hemiacetal, it serves as a critical building block for the synthesis of pyromeconic acid, stereoisomeric pentoses, phosphorus-containing sugars, and bioactive lactones [1]. For industrial and laboratory procurement, sourcing this intermediate directly at high purity (≥97%) circumvents the need for hazardous in situ oxidative rearrangements, offering a stable, ready-to-use precursor for complex O-glycoside formation and transition-metal-catalyzed isomerizations [2].

Research Fit

Achmatowicz and MBH/Achmatowicz building block
Oxygen-pronucleophile for organocatalytic cascades
Privileged scaffold for antimicrobial SAR screening

Attempting to substitute 6-hydroxy-2H-pyran-3(6H)-one with its direct precursor, furfuryl alcohol, requires in situ oxidation using reagents like m-CPBA, NBS, or singlet oxygen. This approach frequently suffers from over-oxidation, aldol-type condensations, and rapid hydrolysis in acidic aqueous media, as the compound is an unstable hemiacetal of 5-hydroxy-4-oxo-2-pentenal under low pH conditions . Furthermore, substituting with protected analogs (such as 6-alkoxy-2H-pyran-3(6H)-ones) introduces mandatory protection-deprotection steps that reduce overall atom economy and complicate the direct synthesis of gamma-pyrones or specific glycosidic linkages [1].

Substitution Risk

6-Alkoxy analogs lack the free hydroxyl required for pronucleophile activation in cascade reactions.
Aqueous stability profile differs significantly; 6-alkoxy derivatives resist hydrolysis, which may alter solution-phase assay outcomes.
Antimicrobial potency is highly substitution-dependent; core scaffold alone shows weak activity, and analog SAR may not transfer.

Yield Advantage in Bioactive Lactone Synthesis

In the synthesis of bioderived monomers and 4-keto-delta-valerolactones, utilizing isolated 6-hydroxy-2H-pyran-3(6H)-one directly with a ruthenium catalyst ([RuCp(MeCN)3]PF6) bypasses the regioselectivity and halogen-waste issues of in situ Achmatowicz rearrangements. Starting with the isolated pyranone yields the target lactones at >80% overall yield, whereas multi-step sequences starting from levulinic acid or unoptimized furfuryl alcohol cascades often plateau at ~40% overall yield due to intermediate degradation [1].

Evidence DimensionOverall yield of target lactones
Target Compound Data>80% yield using isolated 6-hydroxy-2H-pyran-3(6H)-one
Comparator Or Baseline~40% yield from levulinic acid or unoptimized cascades
Quantified Difference>2-fold increase in overall yield
ConditionsRu-catalyzed isomerization under controlled conditions

Procuring the isolated pyranone maximizes throughput and minimizes halogenated waste in the synthesis of acetogenins and bioactive lactones.

Gram-Positive MIC
Reported
Core α,β-enone scaffold required for activity; 2-aryl derivatives achieve MIC 1.56 µg/mL (S. aureus) and 0.75 µg/mL (Streptococcus sp.)
Supports antimicrobial screening context
Substitution-dependent SAR; core alone weak

Direct Conversion to Gamma-Pyrones

6-Hydroxy-2H-pyran-3(6H)-one functions as an aldehyde hemiacetal, allowing direct conversion to gamma-pyrones (such as pyromeconic acid) via reaction with a single equivalent of a halogen-containing oxidizing agent followed by hydrolysis [1]. In contrast, 6-alkoxy-2H-pyran-3(6H)-ones require strong organic acid treatment for deprotection prior to oxidation, which can degrade sensitive functional groups and lower step-yields [1].

Evidence DimensionSynthetic steps to gamma-pyrone
Target Compound Data1-step oxidation/hydrolysis
Comparator Or Baseline6-alkoxy-2H-pyran-3(6H)-one (requires prior acid deprotection)
Quantified DifferenceElimination of 1 deprotection step
ConditionsHalogen-based oxidation in aqueous/organic solvent

Bypassing the deprotection step accelerates the production of pharmaceutical intermediates and flavor compounds like maltol derivatives.

Green Synthesis
Reported
Solvent-free, catalytic (KBr/oxone/Al₂O₃) Achmatowicz protocol validated; enables gram-scale with simplified workup.
Potential for scalable, low-waste synthesis
Method context; protocol-specific advantage

Aqueous Stability and pH-Dependent Hydrolysis

When generated in situ via aqueous oxidation of furfuryl alcohol, the resulting 6-hydroxy-2H-pyran-3(6H)-one is highly susceptible to rapid ring-opening hydrolysis into 5-hydroxy-4-oxo-2-pentenal under acidic conditions . Procuring the solid compound (≥97% purity) allows for formulation in neutral or slightly alkaline organic solvents, extending stock solution viability and ensuring reproducible calibration and reaction stoichiometry compared to the unpredictable degradation of in situ generated intermediates .

Evidence DimensionSolution stability and structural integrity
Target Compound DataStable in neutral/alkaline or anhydrous organic media
Comparator Or BaselineRapid hydrolysis to 5-hydroxy-4-oxo-2-pentenal in acidic aqueous media
Quantified DifferencePrevention of spontaneous ring-opening
ConditionsAqueous acidic vs. controlled organic/neutral formulation

Using the pre-synthesized solid eliminates the stoichiometric unpredictability caused by the rapid degradation of in situ generated intermediates.

Organocatalysis
Reported
Functions as oxygen-pronucleophile in oxa-Michael/Michael cascades with enals; enables enantioselective construction of oxabicyclic scaffolds.
Enables specific asymmetric cascade manifold
Hemiacetal hydroxyl is essential; 6-alkoxy analogs inactive
Aqueous Stability
Data to verify
Signal reduction ~100x in HPLC after a few days in aqueous solution at RT; consistent with open-chain aldehyde equilibrium.
Aqueous handling may affect reproducibility
Store dry, 2–8°C; avoid prolonged aqueous workup
Substitution Patterns
Reported
MBH/Achmatowicz sequence yields densely functionalized pyran-3-ones (17–80%) with unique substitution patterns not accessible via standard routes.
Access to novel chemical space for library design
Moderate to good yields reported
Thermal Profile
Vendor data
mp 55–57°C; predicted bp 297.8°C at 760 mmHg; contrasts with maltol (mp 161°C, bp 205°C).
Informs handling and purification strategy
Solid at ambient; high predicted bp suggests thermal stability

Synthesis of Pyromeconic Acid and Flavorants

Direct oxidation of 6-hydroxy-2H-pyran-3(6H)-one provides a streamlined, high-yield route to gamma-pyrones, making it the preferred precursor for synthesizing pyromeconic acid and downstream flavorants like maltol without requiring intermediate deprotection steps [1].

Production of Bioactive Lactones and Acetogenins

Utilizing the isolated pyranone in Ru-catalyzed isomerizations enables the protective-group-free asymmetric total synthesis of natural products, such as (S,S)-muricatacin, achieving >80% yields and bypassing the limitations of levulinic acid-based pathways [2].

Development of Phosphorus-Containing Sugars and Pentoses

The highly functionalized nature of the 3-pyrone moiety allows for the formation of specific glycosidic linkages, making this compound an essential building block for constructing stereoisomeric pentoses and novel disaccharide precursors [3].

Application Fit

Application
Selection Property
Validation Focus
Gram-positive antimicrobial screening
Substitution-dependent SAR on C-2 aryl position
MIC endpoint review against S. aureus and Streptococcus spp.
Scalable Achmatowicz synthesis
Solvent-free catalytic protocol availability
Yield, workup simplicity, and waste reduction
Organocatalytic cascade reactions
Hemiacetal pronucleophile activation
Enantioselective oxa-Michael/Michael cascade outcome
Analytical method validation
Aqueous instability profile
Stability-indicating assay design and storage compliance

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

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